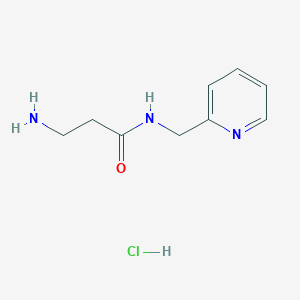

3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride

CAS No.: 1220035-39-1

Cat. No.: VC3401370

Molecular Formula: C9H14ClN3O

Molecular Weight: 215.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220035-39-1 |

|---|---|

| Molecular Formula | C9H14ClN3O |

| Molecular Weight | 215.68 g/mol |

| IUPAC Name | 3-amino-N-(pyridin-2-ylmethyl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C9H13N3O.ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;/h1-3,6H,4-5,7,10H2,(H,12,13);1H |

| Standard InChI Key | JXFDSRCFRUKWRI-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CNC(=O)CCN.Cl |

| Canonical SMILES | C1=CC=NC(=C1)CNC(=O)CCN.Cl |

Introduction

Chemical Identity and Properties

Basic Information

3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride is a chemical compound characterized by its amino-functionalized structure and pyridine ring. The compound is identified by several key parameters that define its chemical identity.

Table 1. Chemical Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 1220035-39-1 |

| PubChem CID | 56832233 |

| Molecular Formula | C9H13N3O·HCl |

| Molecular Weight | 215.68 g/mol |

| Parent Compound | 3-Amino-N-(pyridin-2-ylmethyl)propanamide (CID 16781697) |

The compound consists of a 3-aminopropanamide group linked to a 2-pyridinylmethyl moiety, with the amino group protonated by hydrochloride to form the salt version of the molecule . This salt formation significantly affects its physical properties, particularly its solubility in various solvents compared to its free base form.

Structural Characteristics

The molecular structure of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride includes several key functional groups that contribute to its chemical behavior:

-

A pyridine ring that serves as an aromatic heterocycle

-

A methyl linker connecting the pyridine ring to the amide group

-

An amide bond (N-(2-pyridinylmethyl)propanamide)

-

A primary amine group (3-amino)

-

A chloride counter-ion forming the hydrochloride salt

These structural elements contribute to the compound's chemical reactivity, solubility profile, and potential biological interactions .

Physical Properties and Characterization

Physical State and Appearance

Based on similar compounds in this class, 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride typically exists as a crystalline solid at room temperature. Most aminopropanamide hydrochloride derivatives appear as white to off-white powders with varying degrees of hygroscopicity.

Solubility Profile

The hydrochloride salt formation significantly enhances the water solubility of this compound compared to its free base form. Like other amino-functionalized compounds with hydrochloride salt formations, it likely exhibits:

-

High solubility in water

-

Moderate solubility in polar protic solvents (methanol, ethanol)

-

Limited solubility in less polar organic solvents

-

Poor solubility in non-polar solvents

This solubility profile makes it suitable for various aqueous-based applications in research settings.

Comparison with Structurally Related Compounds

Structural Analogs

Several structurally related compounds appear in chemical databases and literature, providing valuable context for understanding the properties of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride.

Table 2. Comparison with Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride | C9H13N3O·HCl | 215.68 g/mol | Reference compound |

| 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride | C15H18ClN3O | 291.78 g/mol | Contains phenyl group; pyridine at 3-position |

| (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride | C9H13N3O·HCl | 215.68 g/mol | Methyl group on pyridine; different connectivity |

| 2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride | C9H14ClN3O | 215.68 g/mol | Amino group at 2-position; pyridine at 3-position |

The 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride has a significantly higher molecular weight due to the addition of a phenyl group to its structure . This phenyl group introduces additional hydrophobicity and potential for π-π interactions that may affect its solubility and binding properties compared to the title compound.

The (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride shares a similar molecular weight but differs in the position of the amino group and the substitution pattern on the pyridine ring . These positional isomers often exhibit different chemical behaviors despite their similar compositions.

Structure-Activity Considerations

The positioning of functional groups in these related compounds can significantly impact their chemical and potential biological properties:

These structural variations have important implications for the potential applications and reactivity of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride in various chemical contexts.

Analytical Characterization

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show characteristic signals for the pyridine ring protons, methylene groups, and amine protons

-

13C NMR would confirm the carbon skeleton, including the carbonyl carbon of the amide

-

-

Mass Spectrometry:

-

Expected molecular ion peak at m/z corresponding to the free base (179.10 calculated for C9H13N3O)

-

Fragmentation pattern likely showing loss of amino group and cleavage of the amide bond

-

-

Infrared Spectroscopy:

-

Strong bands for N-H stretching (amine and amide)

-

Characteristic C=O stretching of the amide group

-

Aromatic C=N and C=C stretching from the pyridine ring

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography coupled with Mass Spectrometry (GC-MS) can be employed for purity assessment and identification of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride, with expected retention times dependent on the specific analytical conditions employed.

Current Research Status

Research Gaps

Several areas remain underexplored regarding 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride:

-

Comprehensive physical property characterization

-

Detailed structural analysis through crystallography

-

Systematic evaluation of chemical reactivity

-

Assessment of potential biological activities

These research gaps represent opportunities for further investigation and development of knowledge about this compound.

Future Research Directions

Future research on 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride might focus on:

-

Development of efficient and scalable synthetic routes

-

Evaluation of its potential as a building block for pharmaceutically relevant compounds

-

Investigation of its coordination chemistry with various metals

-

Exploration of structure-activity relationships through systematic modification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume